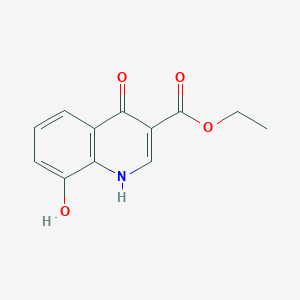

Ethyl 4,8-dihydroxyquinoline-3-carboxylate

Description

Ethyl 4,8-dihydroxyquinoline-3-carboxylate is a quinoline derivative characterized by hydroxyl (-OH) groups at positions 4 and 8 of the quinoline ring and an ethyl ester moiety at position 2. The hydroxyl groups in this compound may enhance solubility in polar solvents and influence binding interactions in biological systems.

Properties

IUPAC Name |

ethyl 8-hydroxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14/h3-6,14H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGXPLQGGHSMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558826 | |

| Record name | Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27333-37-5 | |

| Record name | Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis often begins with aniline or substituted aniline derivatives.

- Ethoxymethylene malonate or diethyl methylene malonate esters serve as key building blocks.

- A nucleophilic substitution or addition reaction between aniline and the malonate ester forms an intermediate aniline methylene malonate derivative.

- Subsequent cyclization under high-temperature conditions (around 250°C) in a high-boiling solvent such as diphenyl ether-biphenyl mixture leads to the quinoline core bearing an ester function at the 3-position.

- Hydroxylation at the 4 and 8 positions is achieved either by direct introduction during cyclization or through post-cyclization functional group transformations.

Detailed Preparation Method (Based on Patent CN106187887A)

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of aniline methylene malonate intermediate | Reaction of aniline with ethoxymethylene malonate via nucleophilic substitution | High yield |

| 2 | Cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate | Heating at 250°C in diphenyl ether-biphenyl solvent for several hours | High yield |

| 3 | Hydrolysis | Alkaline hydrolysis to convert ester to carboxylic acid if needed | Optional step depending on target |

This method yields ethyl 4-hydroxyquinoline-3-carboxylate, which can be further modified to introduce the 8-hydroxy group.

Gould-Jacobs Approach for 8-Hydroxylation

A more specialized approach to prepare ethyl 4,8-dihydroxyquinoline-3-carboxylate involves the Gould-Jacobs cyclization:

- Protect the hydroxyl group at the 8-position using a tosyl group (p-toluenesulfonyl group).

- Synthesize ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate via cyclization of a diethyl 2-[(2-hydroxyanilino)methylene]propanedioate intermediate.

- The cyclization is carried out at 250°C, yielding the tosyl-protected intermediate in high yield (~95%).

- Subsequent deprotection of the tosyl group yields the free 8-hydroxy group, completing the synthesis of this compound.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Protection of 8-hydroxy group with tosyl chloride | Reaction with TsCl under basic conditions | High yield |

| 2 | Gould-Jacobs cyclization | Heating at 250°C for 1 hour | ~95% yield |

| 3 | Deprotection of tosyl group | Typically mild acidic or nucleophilic conditions | Efficient |

This method is supported by NMR studies confirming the quinolone form of the compound and the presence of hydroxyl groups at the desired positions.

Transesterification and Catalyst Use

- Transesterification reactions can be employed to modify ester derivatives of 4-hydroxy-8-tosyloxyquinoline-3-carboxylates.

- Indium triiodide has been reported as an efficient catalyst for clean and high-yield transesterification, allowing the preparation of various ester derivatives from the tosyl-protected intermediate.

Alternative Methods and Functionalization

- Other methods include direct hydroxylation of quinoline derivatives or hydrazinecarboxamide coupling reactions for further functionalization.

- For example, hydrazinecarboxamide derivatives of ethyl 4-hydroxyquinoline-3-carboxylate have been synthesized by reacting with substituted phenyl isocyanates in acetonitrile at room temperature, although this is more relevant to derivative synthesis than the core compound preparation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + cyclization (Patent CN106187887A) | Aniline, ethoxymethylene malonate | Nucleophilic substitution, cyclization at 250°C | Diphenyl ether-biphenyl solvent, 250°C, several hours | High | Produces ethyl 4-hydroxyquinoline-3-carboxylate |

| Gould-Jacobs cyclization with tosyl protection | Diethyl 2-[(2-hydroxyanilino)methylene]propanedioate | Tosyl protection, cyclization at 250°C, deprotection | 250°C cyclization, TsCl for protection | ~95% for cyclization step | Enables selective 8-hydroxylation |

| Transesterification catalyzed by indium triiodide | Tosyl-protected quinoline ester | Transesterification | Mild conditions with InI3 catalyst | High | For ester derivative modifications |

Research Findings and Analytical Data

- NMR spectroscopy confirms the quinolone tautomeric form of the product, with characteristic coupling between N-H and C-2 protons, indicative of the 4-hydroxyquinoline structure.

- Melting points and purity assessments are typically performed using differential scanning calorimetry (DSC).

- LC-MS data support the molecular weight and structure integrity of the synthesized compounds.

- The synthetic routes described show high reproducibility and scalability, suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dihydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

Substitution: The hydroxyl groups at positions 4 and 8 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylate derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 4,8-dihydroxyquinoline-3-carboxylate has been studied for its potential as an antimicrobial agent. Its structure allows for modifications that enhance its activity against various pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics and antifungal medications .

1.2 Antioxidant Properties

The compound is recognized for its antioxidant capabilities, which protect cells from oxidative stress. This property is particularly valuable in the formulation of skincare products and dietary supplements aimed at reducing oxidative damage in cells .

1.3 Cancer Research

In cancer research, derivatives of this compound have shown promise as potential therapeutic agents. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Agricultural Chemistry

2.1 Fungicidal Applications

this compound is employed in developing fungicides that protect crops from fungal diseases. Its efficacy as a fungicide has been demonstrated in various field trials, highlighting its potential to minimize crop losses while being environmentally friendly .

Material Science

3.1 Development of Advanced Materials

Research has explored the use of this compound in synthesizing advanced materials with enhanced properties. For instance, it can be incorporated into polymers to improve thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4,8-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxylate Derivatives

Substituent Effects on Reactivity and Stability

- This compound is used in pharmaceutical synthesis . Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Bromine (electron-withdrawing) and hydroxyl (electron-donating) groups create a polarized structure, possibly favoring nucleophilic substitution reactions .

- Nitro and Amino Derivatives: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro group (-NO₂) at position 8 is strongly electron-withdrawing, likely reducing aromatic ring stability and increasing susceptibility to reduction. Safety data for this compound are unspecified . Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate: The dimethylamino group (-N(CH₃)₂) at position 4 introduces basicity, while fluorine atoms at positions 5 and 8 improve metabolic stability. This compound is associated with bioactive research applications .

Biological Activity

Ethyl 4,8-dihydroxyquinoline-3-carboxylate (EDQC) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of EDQC typically involves the reaction of 8-hydroxyquinoline with appropriate carboxylic acid derivatives under acidic conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, refluxing a mixture of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base has been shown to produce high yields of EDQC .

Antimicrobial Properties

EDQC exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from to mg/mL, demonstrating its potency compared to standard antibiotics .

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Klebsiella pneumoniae |

Anticancer Activity

Research has also highlighted the anticancer potential of EDQC. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer). The IC50 values for these cell lines are reported to be around 20 nM, indicating that EDQC is more effective than some traditional chemotherapeutic agents . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways.

Antiviral Activity

Emerging studies suggest that EDQC may possess antiviral properties as well. It has shown promising results against viruses such as H5N1 and other influenza strains, with inhibition rates exceeding 90% at certain concentrations while maintaining low cytotoxicity . This positions EDQC as a potential candidate for further development in antiviral therapies.

Case Studies and Research Findings

A notable study conducted by Rbaa et al. synthesized various derivatives of quinoline compounds, including EDQC, and evaluated their biological activities. The study found that modifications at different positions on the quinoline ring significantly influenced both antimicrobial and anticancer activities . Another investigation focused on the interaction of EDQC with specific cellular targets involved in tumor progression, suggesting a dual mechanism of action involving both direct cytotoxic effects and modulation of signaling pathways related to cell survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4,8-dihydroxyquinoline-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

- The compound is typically synthesized via cyclocondensation of substituted anilines with β-ketoesters under acidic conditions. Key intermediates, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4), are often used to introduce functional groups . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst (e.g., polyphosphoric acid). Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography is critical for determining the 3D structure and hydrogen-bonding patterns, as demonstrated for analogous quinoline derivatives (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) . NMR (¹H/¹³C) identifies substituent positions, while FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups. LC-MS validates purity (>95%) and molecular weight (e.g., m/z 265.69 for C₁₃H₁₂ClNO₃ derivatives) .

Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?

- The compound exhibits pH-dependent solubility: poorly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) at neutral pH. Stability decreases in alkaline conditions due to ester hydrolysis. Storage recommendations include anhydrous environments at –20°C to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-3-carboxylate derivatives?

- Discrepancies in antimicrobial or antitumor activity often arise from variations in assay protocols (e.g., bacterial strain selection, incubation time). Meta-analysis of structure-activity relationships (SAR) is essential. For example, trifluoromethyl or halogen substituents enhance bioactivity by improving membrane permeability . Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀) mitigate conflicting results .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Density Functional Theory (DFT) predicts electron distribution and reactive sites (e.g., C-4 hydroxyl group as a hydrogen-bond donor). Molecular docking (AutoDock Vina) identifies binding affinities to targets like DNA gyrase or acetylcholinesterase. ADMET models (SwissADME) optimize logP (2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What experimental designs are recommended for evaluating the antioxidant mechanism of this compound?

- Use DPPH/ABTS radical scavenging assays to quantify electron donation capacity. Correlate results with cyclic voltammetry to measure oxidation potentials. For cellular models, combine ROS detection (DCFH-DA probe) with gene expression analysis (Nrf2/ARE pathway) . Ensure controls for autofluorescence interference common in quinoline derivatives .

Q. How can crystallographic data improve the synthesis of co-crystals or polymorphs with enhanced bioavailability?

- Analyze hydrogen-bond motifs (e.g., O–H···N interactions in hexahydroquinoline derivatives) to design co-crystals with pharmaceutically acceptable coformers (e.g., succinic acid). Solvent-drop grinding or slow evaporation techniques yield polymorphs with optimized dissolution rates . PXRD and DSC validate phase purity .

Methodological Considerations

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., MIC + time-kill curves for antimicrobial studies) .

- Synthetic Yield Optimization : Employ Design of Experiments (DoE) to test variables like catalyst loading and reaction time .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis, as intermediates may release toxic fumes (e.g., HCl/NOₓ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.